molecular formula C9H14O6 B3058635 Dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate CAS No. 90613-41-5

Dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate

Cat. No.: B3058635
CAS No.: 90613-41-5
M. Wt: 218.2 g/mol
InChI Key: ROZOUYVVWUTPNG-UHFFFAOYSA-N
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Description

Dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate is a chemical compound with the molecular formula C9H14O6 and a molecular weight of 218.2 g/mol . It is known for its unique structure, which includes a dioxolane ring and two ester groups. This compound is often used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate can be synthesized through the condensation reaction of glycolic acid and acetone in the presence of phosphorus pentoxide (P2O5) in diethyl ether . Another method involves the use of dimethyldichlorosilane as a dehydrating agent in the condensation of acetone with ethylene glycol .

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale reactors where the condensation reactions are carried out under controlled conditions to ensure high yield and purity. The reaction mixture is then purified using techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Alkoxides in alcohol or amines in aprotic solvents.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Corresponding substituted esters or amides.

Scientific Research Applications

Dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The dioxolane ring provides stability to the molecule, allowing it to participate in a wide range of reactions. The ester groups can undergo hydrolysis, leading to the formation of carboxylic acids, which can further react with other compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate is unique due to its specific dioxolane ring structure and the presence of two ester groups, which provide it with distinct reactivity and stability compared to other similar compounds. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in organic synthesis and industrial applications.

Properties

IUPAC Name

dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O6/c1-9(2)14-5(7(10)12-3)6(15-9)8(11)13-4/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROZOUYVVWUTPNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(C(O1)C(=O)OC)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40920278
Record name Dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40920278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90613-41-5
Record name NSC254137
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=254137
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40920278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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